Cas no 220440-84-6 (L-Proline, N-acetyl-L-a-aspartyl-D-a-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-,5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI))

L-Proline, N-acetyl-L-a-aspartyl-D-a-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-,5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI) structure
220440-84-6 structure
Product Name:L-Proline, N-acetyl-L-a-aspartyl-D-a-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-,5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI)
CAS-nummer:220440-84-6
MF:C46H64N8O12
MW:921.046772003174
CID:283708
PubChem ID:644141
Update Time:2025-04-19

L-Proline, N-acetyl-L-a-aspartyl-D-a-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-,5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-Proline, N-acetyl-L-a-aspartyl-D-a-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-,5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI)
    • Azapeptide-based compound 29
    • L-Proline, N-acetyl-L-alpha-aspartyl-D-alpha-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-, 5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI)
    • (4R)-4-{[(1S)-1-{[(2S)-1-[(2S,4R)-4-(benzyloxy)-2-({[2,3-dihydro-1H-indol-1-ylcarbonyl(propyl)amino]amino}carbonyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl}-2-methylbutyl]carbamoyl}-4-[(3S)-3-acetamido-3-formamidopropanoic acid]butanoic acid
    • BDBM3888
    • CHEMBL3301644
    • DTXSID30349297
    • 220440-84-6
    • Inchi: 1S/C46H64N8O12/c1-7-21-54(46(65)52-22-20-31-16-12-13-17-35(31)52)51-43(62)36-23-32(66-26-30-14-10-9-11-15-30)25-53(36)45(64)39(27(3)4)49-44(63)40(28(5)8-2)50-41(60)33(18-19-37(56)57)48-42(61)34(24-38(58)59)47-29(6)55/h9-17,27-28,32-34,36,39-40H,7-8,18-26H2,1-6H3,(H,47,55)(H,48,61)(H,49,63)(H,50,60)(H,51,62)(H,56,57)(H,58,59)/t28-,32+,33+,34-,36-,39-,40-/m0/s1
    • InChI-sleutel: LNHYAJUIUHXJAO-IRBJYVHQSA-N
    • LACHT: O(CC1C=CC=CC=1)[C@H]1CN(C([C@H](C(C)C)NC([C@H]([C@@H](C)CC)NC([C@@H](CCC(=O)O)NC([C@H](CC(=O)O)NC(C)=O)=O)=O)=O)=O)[C@H](C(NN(C(N2C3C=CC=CC=3CC2)=O)CCC)=O)C1

Berekende eigenschappen

  • Exacte massa: 920.46436951g/mol
  • Monoisotopische massa: 920.46436951g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 66
  • Aantal draaibare bindingen: 22
  • Complexiteit: 1720
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 273Ų
Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.